molecular formula C23H20ClN5O3 B2941995 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034297-58-8

3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B2941995
CAS-Nummer: 2034297-58-8
Molekulargewicht: 449.9
InChI-Schlüssel: VKJLFSGPKJTKBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a sophisticated chemical hybrid designed for pharmaceutical and biochemical research. This compound features a pyrido[2,3-d]pyrimidin-4-one core, a scaffold known for its kinase inhibitory potential, linked via a piperidine spacer to a 3-(2-chlorophenyl)-5-methylisoxazole moiety. The isoxazole unit is a common heterocyclic building block in medicinal chemistry . The specific molecular architecture suggests potential for targeting enzyme families such as kinases or receptors within the central nervous system, given that structural analogs incorporating the 3-(chlorophenyl)-5-methylisoxazole fragment have been investigated as potent and selective antagonists for biogenic amine receptors . The 2-chlorophenyl group is a prevalent pharmacophore that enhances molecular recognition and binding affinity . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers are encouraged to conduct their own verification and characterization studies to explore its full mechanistic action and specific research applications.

Eigenschaften

IUPAC Name

3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-14-19(20(27-32-14)16-5-2-3-7-18(16)24)23(31)28-11-8-15(9-12-28)29-13-26-21-17(22(29)30)6-4-10-25-21/h2-7,10,13,15H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJLFSGPKJTKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a 2-chlorophenyl derivative and a suitable nitrile.

    Piperidine Derivative Synthesis: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a halogenated precursor.

    Coupling Reactions: The final step involves coupling the isoxazole and piperidine derivatives with a pyrido[2,3-d]pyrimidinone core, typically using a palladium-catalyzed cross-coupling reaction under inert conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the isoxazole ring using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in treating diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects. The pathways involved often include signal transduction pathways that regulate cellular processes.

Vergleich Mit ähnlichen Verbindungen

Lipophilicity and Bioavailability

  • Target Compound : The 2-chlorophenyl group increases lipophilicity (clogP ~3.5 estimated), which may enhance cell membrane permeability compared to the unsubstituted isoxazole in (clogP ~2.1).
  • 3,5-Dimethyl Analogue : The methyl groups reduce polarity (clogP ~3.0), balancing solubility and permeability.

Antitumor Activity (Inferred from Analogs)

While direct data for the target compound is unavailable, structurally related pyridopyrimidinones exhibit antitumor effects:

  • Triazolo derivatives in showed IC₅₀ values of 2.1–8.7 µM against MCF-7 and HepG2 cells.

Biologische Aktivität

The compound 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, isoxazole moiety, and a pyrimidine structure, which contribute to its diverse biological activities. The presence of the 2-chlorophenyl group and the 5-methylisoxazole-4-carbonyl enhances its lipophilicity and bioactivity.

Anticancer Activity

Research has indicated that derivatives of isoxazole and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown promise against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrazole derivatives exhibited synergistic effects when combined with doxorubicin, enhancing cytotoxicity in resistant cancer cell lines .

Antimicrobial Properties

Compounds containing isoxazole and piperidine structures have also been evaluated for antimicrobial activity. In vitro studies have shown that these compounds can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Enzyme Inhibition

The compound's structural components suggest potential for enzyme inhibition, particularly targeting enzymes like acetylcholinesterase (AChE) and urease. Studies have reported that piperidine derivatives possess significant AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Study ReferenceBiological ActivityFindings
AnticancerIsoxazole derivatives showed enhanced cytotoxicity in breast cancer cells when combined with doxorubicin.
AntimicrobialDemonstrated significant inhibition against various bacterial strains.
Enzyme InhibitionPiperidine derivatives exhibited notable AChE inhibitory activity, suggesting potential in neuroprotection.

The biological activity of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Enzyme Inhibition : Blocking key enzymes involved in metabolic pathways.
  • Antimicrobial Action : Disrupting microbial growth through various biochemical interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the pyrido[2,3-d]pyrimidin-4(3H)-one core in this compound?

  • Methodological Answer : The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization reactions. For example, pyridopyrimidinones can be prepared by reacting 2-aminonicotinic acid derivatives with acyl chlorides, followed by cyclization using acetic anhydride . Key intermediates like benzoxazinones are formed first, which are then coupled with heterocyclic moieties (e.g., aminothiazoles) under basic conditions to yield the final hybrid structure . Optimization of reaction temperatures (e.g., 80–100°C) and stoichiometric ratios of reagents is critical to avoid side products.

Q. What spectroscopic techniques are used to validate the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the piperidine, isoxazole, and pyridopyrimidinone moieties. Mass spectrometry (MS) provides molecular weight verification and fragmentation patterns to confirm substituent positions. For example, in related pyridopyrimidinones, characteristic peaks for carbonyl groups (¹³C NMR ~160–170 ppm) and aromatic protons (¹H NMR 7–8 ppm) are observed .

Q. How are solubility and stability profiles determined for such lipophilic heterocycles?

  • Methodological Answer : Solubility is assessed in solvents like DMSO, ethanol, and water using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) and temperatures (e.g., 25°C and 37°C), followed by LC-MS analysis to detect degradation products . For instance, analogs with chlorophenyl groups exhibit improved stability in acidic conditions due to reduced hydrolysis susceptibility .

Advanced Research Questions

Q. How can computational modeling predict the drug-likeness and bioavailability of this compound?

  • Methodological Answer : Tools like SwissADME or Molinspiration calculate physicochemical parameters (logP, topological polar surface area) to assess Lipinski’s Rule of Five compliance. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases), while pharmacokinetic simulations (GastroPlus) predict oral bioavailability. Studies on similar compounds show that piperidine-containing derivatives often exhibit favorable blood-brain barrier penetration due to moderate logP values (~2–3) .

Q. What strategies resolve contradictions in cytotoxic activity data across cell lines?

  • Methodological Answer : Discrepancies may arise from cell line-specific expression of target proteins or metabolic differences. To address this:

  • Perform dose-response assays (e.g., MTT) across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols .
  • Validate target engagement via Western blotting or enzymatic assays (e.g., kinase inhibition).
  • Compare results with structural analogs; for example, chlorophenyl-substituted derivatives often show enhanced cytotoxicity due to improved membrane permeability .

Q. How can synthetic routes be optimized to improve yields of the isoxazole-piperidine intermediate?

  • Methodological Answer : Key optimizations include:

  • Using p-toluenesulfonic acid (pTSA) as a catalyst for cyclocondensation reactions, reducing reaction time from 24h to 6h .
  • Purifying intermediates via flash chromatography (silica gel, hexane/EtOAc gradients) to remove unreacted aldehydes or thiourea byproducts .
  • Employing microwave-assisted synthesis for isoxazole formation, achieving >80% yields compared to traditional heating (50–60%) .

Data Contradiction Analysis

Q. How to interpret conflicting data on enzymatic inhibition vs. cellular activity?

  • Methodological Answer : Discrepancies between in vitro enzyme inhibition (e.g., IC₅₀ = 10 nM) and weaker cellular activity (e.g., IC₅₀ = 1 µM) may indicate poor cellular uptake or off-target effects. Solutions include:

  • Measuring intracellular drug concentrations via LC-MS.
  • Using prodrug strategies (e.g., esterification of carboxyl groups) to enhance permeability .
  • Conducting transcriptomic profiling (RNA-seq) to identify compensatory pathways .

Structural and Functional Analogues

Q. What role does the 2-chlorophenyl group play in modulating biological activity?

  • Methodological Answer : The 2-chlorophenyl moiety enhances hydrophobic interactions with target binding pockets (e.g., ATP sites in kinases). SAR studies show that substituting chlorine with fluorine or methyl groups reduces potency by 5–10-fold, highlighting the importance of halogen size and electronegativity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.